molecular formula C8H11BrN2O B3212227 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal CAS No. 109801-19-6

4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal

Cat. No.: B3212227
CAS No.: 109801-19-6
M. Wt: 231.09 g/mol
InChI Key: FNFLYESVBAQUNI-UHFFFAOYSA-N
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Description

4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)butanal is a chemical compound with the molecular formula C8H11BrN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction between hydrazine and a 1,3-dicarbonyl compound. This reaction is often carried out under mild conditions using solvents like ethanol or methanol.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane.

    Aldehyde Introduction: The final step involves the introduction of the butanal group. This can be achieved through a formylation reaction using reagents like Vilsmeier-Haack reagent or by direct alkylation of the pyrazole ring followed by oxidation to form the aldehyde group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products:

    Oxidation: 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanoic acid.

    Reduction: 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)butanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar bromination but lacking the butanal group.

    4-Bromo-3,5-dimethyl-1H-pyrazole: Another brominated pyrazole with additional methyl groups.

    4-Iodopyrazole: A halogenated pyrazole with iodine instead of bromine.

Uniqueness: 4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)butanal is unique due to the presence of both the bromine atom and the butanal group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wider range of chemical modifications and applications compared to simpler pyrazole derivatives.

Properties

IUPAC Name

4-(4-bromo-2-methylpyrazol-3-yl)butanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-11-8(4-2-3-5-12)7(9)6-10-11/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFLYESVBAQUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)CCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal
Reactant of Route 2
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4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal
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4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal
Reactant of Route 4
4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal
Reactant of Route 5
4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal
Reactant of Route 6
4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal

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